8-(N,N-Dimethylaminomethyl)guanosine
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Overview
Description
8-(N,N-Dimethylaminomethyl)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and its ability to induce type I interferons, producing antiviral effects .
Preparation Methods
The synthesis of 8-(N,N-Dimethylaminomethyl)guanosine typically involves the modification of guanosine at the 8-position. One common method includes the reaction of guanosine with formaldehyde and dimethylamine under specific conditions to introduce the N,N-dimethylaminomethyl group at the 8-position. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-(N,N-Dimethylaminomethyl)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine core.
Substitution: The N,N-dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(N,N-Dimethylaminomethyl)guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Its immunostimulatory properties make it useful in studying immune responses and antiviral mechanisms.
Medicine: Research into its antiviral properties has implications for developing new antiviral therapies.
Mechanism of Action
The mechanism of action of 8-(N,N-Dimethylaminomethyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound’s immunostimulatory activity is dependent on this pathway, making it a potent agent in modulating immune responses .
Comparison with Similar Compounds
8-(N,N-Dimethylaminomethyl)guanosine is unique due to its specific modification at the 8-position with an N,N-dimethylaminomethyl group. Similar compounds include other guanosine analogs such as:
- 8-methylguanosine
- 8-ethylguanosine
- 8-aminoguanosine
These analogs also exhibit various biological activities, but the specific modification in this compound provides distinct immunostimulatory and antiviral properties .
Properties
Molecular Formula |
C13H20N6O5 |
---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(dimethylamino)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C13H20N6O5/c1-18(2)3-6-15-7-10(16-13(14)17-11(7)23)19(6)12-9(22)8(21)5(4-20)24-12/h5,8-9,12,20-22H,3-4H2,1-2H3,(H3,14,16,17,23)/t5?,8-,9-,12-/m1/s1 |
InChI Key |
OPNOQZKPMMBUKO-XGCYWRKESA-N |
Isomeric SMILES |
CN(C)CC1=NC2=C(N1[C@H]3[C@@H]([C@@H](C(O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
CN(C)CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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